N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethanol derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an antimicrobial agent due to its ability to inhibit the growth of gram-positive and gram-negative bacteria . In medicine, it is being explored for its anticancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR), which is overexpressed in various cancer cell lines . Additionally, it has applications in the pharmaceutical industry for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. As an EGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function, leading to cell death .
Comparison with Similar Compounds
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide can be compared with other furan derivatives, such as N-(furan-2-ylmethyl)-1H-indole-3-carboxamide and 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one . While these compounds share a furan ring, their additional functional groups and structural differences contribute to their unique properties and applications. For instance, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide is also an EGFR inhibitor but has a different scaffold, leading to variations in binding affinity and selectivity . The uniqueness of this compound lies in its combination of a furan ring, methoxyethyl group, and cyclopropanecarboxamide moiety, which collectively contribute to its distinct chemical and biological activities.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10(9-3-2-6-15-9)7-12-11(13)8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTYXWKIBAZSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CC1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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